REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5]OCC1.[F:7][CH2:8][C:9]1([C:14]#[N:15])CC(=C)[CH2:10]1.I([O-])(=O)(=O)=O.[Na+]>O.[Os](=O)(=O)(=O)=O>[F:7][CH2:8][C:9]1([C:14]#[N:15])[CH2:5][C:6](=[O:1])[CH2:10]1 |f:2.3|
|
Name
|
|
Quantity
|
0.919 g
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
1-(fluoromethyl)-3-methylenecyclobutanecarbonitrile
|
Quantity
|
0.256 g
|
Type
|
reactant
|
Smiles
|
FCC1(CC(C1)=C)C#N
|
Name
|
|
Quantity
|
0.04 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Os](=O)(=O)(=O)=O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 5 min, during which time the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
were dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
After removal of the solvents
|
Reaction Time |
5 min |
Name
|
|
Type
|
|
Smiles
|
FCC1(CC(C1)=O)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |